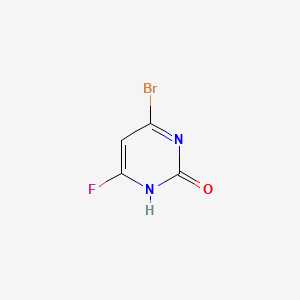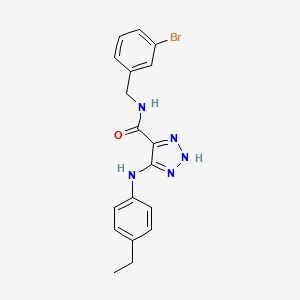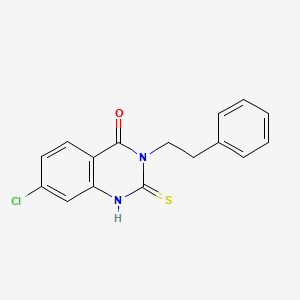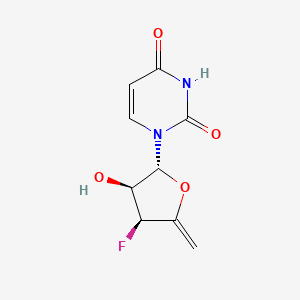
(4Z)-cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
TCO-Amine Hydrochloride can be synthesized through the functionalization of trans-cyclooctene with an amine group. The synthesis involves the incorporation of the cyclooctene moiety into carboxyl-containing compounds or biomolecules via standard coupling techniques such as DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The reaction conditions typically involve the use of activators or activated esters like NHS (N-Hydroxysuccinimide) esters to form stable amide bonds .
Industrial Production Methods
Industrial production of TCO-Amine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is usually supplied as a crystalline hydrochloride salt for easy handling and extended shelf life .
化学反応の分析
Types of Reactions
TCO-Amine Hydrochloride undergoes various types of chemical reactions, including:
Click Chemistry Reactions: It is particularly useful in strain-promoted copper-free click chemistry cycloaddition reactions with tetrazines.
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with carboxyl groups in the presence of activators.
Common Reagents and Conditions
Common reagents used in reactions involving TCO-Amine Hydrochloride include:
DCC and EDC: Used as coupling agents to facilitate the formation of amide bonds.
NHS Esters: Activated esters that react with the amine group to form stable amide bonds.
Major Products Formed
The major products formed from reactions involving TCO-Amine Hydrochloride are typically stable amide bonds, which are used to link the cyclooctene moiety to various biomolecules or carboxyl-containing compounds .
科学的研究の応用
TCO-Amine Hydrochloride has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of TCO-Amine Hydrochloride involves its ability to undergo strain-promoted copper-free click chemistry cycloaddition reactions with tetrazines. This reaction forms a stable covalent linkage between the cyclooctene moiety and the tetrazine-functionalized compounds or biomolecules . The 4+2 inverse electron demand Diels-Alder cycloaddition between trans-cyclooctene and tetrazines is the fastest biologically compatible ligation technology reported .
類似化合物との比較
Similar Compounds
Methoxypolyethylene Glycol Amine: Another amine-functionalized compound used for similar applications.
2-Propen-1-amine Hydrochloride: A simpler amine compound with different reactivity and applications.
Uniqueness
TCO-Amine Hydrochloride is unique due to its ability to undergo fast and stable click chemistry reactions without the need for a catalyst . This property makes it highly valuable in biological labeling, imaging, and targeted drug delivery applications .
特性
IUPAC Name |
cyclooct-4-en-1-yl N-(3-aminopropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c13-9-6-10-14-12(15)16-11-7-4-2-1-3-5-8-11/h1-2,11H,3-10,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNVKTBTNQJBEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B14107894.png)
![{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14107897.png)



![N-cyclohexyl-4-isopentyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14107925.png)
![2-(2-Hydroxyethyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107933.png)

![3-(1H-benzimidazol-1-yl)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide](/img/structure/B14107941.png)
![N-[3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B14107948.png)
![8-(2-chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14107956.png)

![7-Chloro-1-(3-hydroxyphenyl)-6-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107961.png)
![Ethyl 2-[(4-benzyl-6-hydroxypyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14107968.png)
